molecular formula C18H15BrN2O2S B3614445 (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B3614445
M. Wt: 403.3 g/mol
InChI Key: ZZNLSHDBOJRIKG-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a brominated methoxyphenyl group and a benzothiazole moiety, which are known for their diverse biological activities.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2S/c1-11-3-6-14-16(9-11)24-18(20-14)21-17(22)8-4-12-10-13(19)5-7-15(12)23-2/h3-10H,1-2H3,(H,20,21,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNLSHDBOJRIKG-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide under basic conditions.

    Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its coupling with the enamide backbone.

    Incorporation of the Benzothiazole Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole moiety.

    Reduction: Reduction reactions could target the double bond in the enamide structure.

    Substitution: The bromine atom in the methoxyphenyl group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the methoxyphenyl or benzothiazole groups.

    Reduction: Reduced enamide derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with specific electronic or optical properties.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the brominated methoxyphenyl and benzothiazole groups.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide would depend on its specific biological target. Generally, compounds with benzothiazole moieties can interact with enzymes or receptors, modulating their activity. The brominated methoxyphenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(5-chloro-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
  • (2E)-3-(5-fluoro-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Uniqueness

The presence of the bromine atom in (2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide may confer unique reactivity and biological activity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall chemical behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.